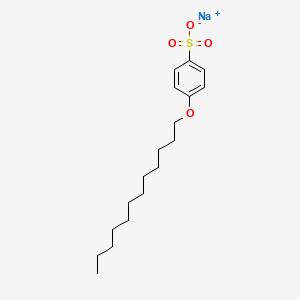
Sodium 4-(dodecyloxy)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(dodecyloxy)benzenesulphonate is an anionic surfactant with the molecular formula C18H29NaO4S. It is widely used in various industrial and household applications due to its excellent surfactant properties. This compound consists of a hydrophilic sulfonate head-group and a hydrophobic dodecyloxy tail-group, making it effective in reducing surface tension and stabilizing emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-(dodecyloxy)benzenesulphonate can be synthesized through the sulfonation of dodecyloxybenzene. The typical synthetic route involves the following steps:
Alkylation: Dodecyl alcohol is reacted with benzene in the presence of a catalyst to form dodecyloxybenzene.
Sulfonation: The dodecyloxybenzene is then sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous sulfonation processes. These processes are designed to handle large volumes of reactants and ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(dodecyloxy)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Sodium 4-(dodecyloxy)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in detergents, emulsifiers, and dispersants for various industrial processes.
Mechanism of Action
The primary mechanism of action of sodium 4-(dodecyloxy)benzenesulphonate is its ability to reduce surface tension and stabilize emulsions. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic dodecyloxy tail-group interacts with non-polar substances. This dual interaction allows the compound to effectively disperse and stabilize mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Similar structure but lacks the dodecyloxy group.
Sodium laureth sulfate: Another widely used surfactant with a different hydrophobic tail-group.
Sodium lauryl sulfate: Similar surfactant properties but with a shorter hydrophobic tail
Uniqueness
Sodium 4-(dodecyloxy)benzenesulphonate is unique due to its specific combination of a dodecyloxy tail-group and a sulfonate head-group. This structure provides enhanced surfactant properties, making it more effective in certain applications compared to other similar compounds .
Properties
CAS No. |
94030-90-7 |
|---|---|
Molecular Formula |
C18H29NaO4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
sodium;4-dodecoxybenzenesulfonate |
InChI |
InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21;/h12-15H,2-11,16H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
QKDUCELGAVTWTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


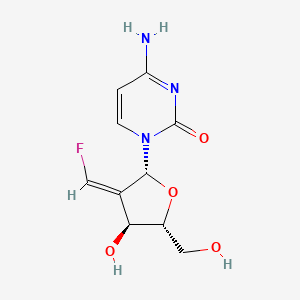
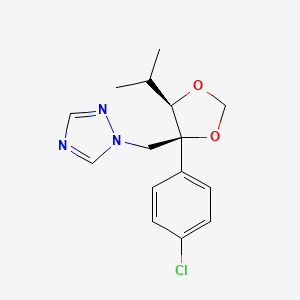
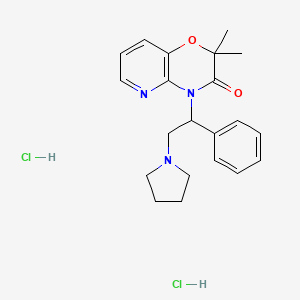
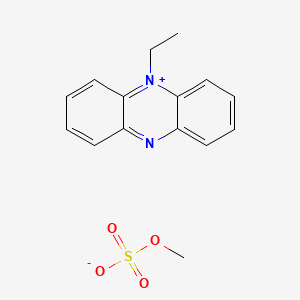
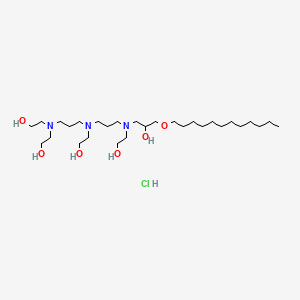
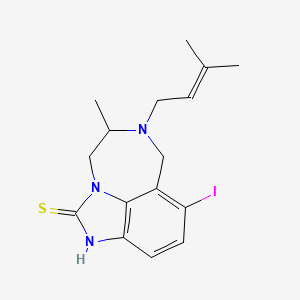
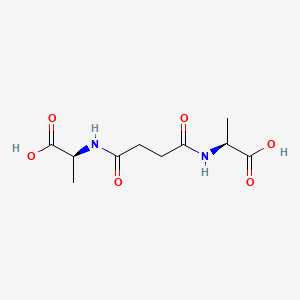
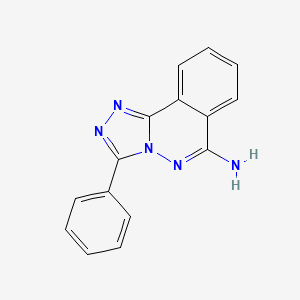
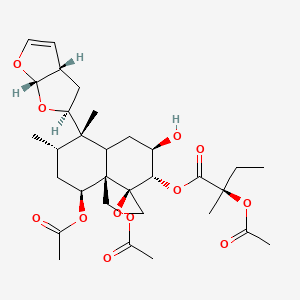
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
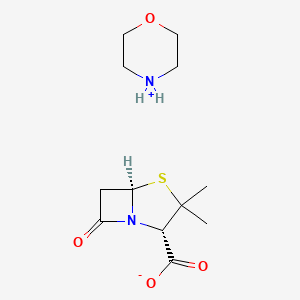
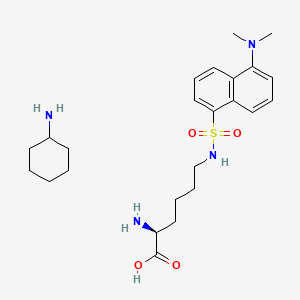
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
